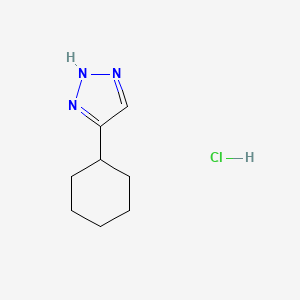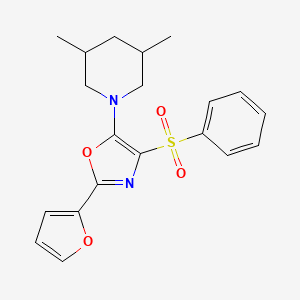
4-Cyclohexyl-2H-triazole;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclohexyl-2H-triazole;hydrochloride is a compound that belongs to the class of triazoles . Triazoles are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of triazoles has attracted much attention due to their importance. Under thermal conditions, 1,3-dipolar cycloaddition between azide and terminal alkyne (also known as Watson cycloaddition) is the most popular reaction, which is suitable for producing 1,2,3-triazole moiety .Molecular Structure Analysis
Triazole compounds, including 4-Cyclohexyl-2H-triazole;hydrochloride, contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
Triazoles, including 4-Cyclohexyl-2H-triazole;hydrochloride, are significant heterocycles that exhibit broad biological activities . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Physical And Chemical Properties Analysis
Triazoles are nitrogenous heterocyclic moieties with a molecular formula of C2H3N3 . They are present as a central structural component in a number of drug classes .Scientific Research Applications
Versatile Biological Activities
Triazoles, including 4-Cyclohexyl-2H-triazole derivatives, are recognized for their wide range of biological activities. Notably, they have been studied for anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. This broad spectrum of activity is attributed to the structural versatility of triazoles, allowing for various substitutions and modifications that tailor them for specific biological targets. This versatility underscores their potential in developing new therapeutic agents against emerging diseases and drug-resistant pathogens (Ferreira et al., 2013).
Supramolecular and Coordination Chemistry
The nitrogen-rich triazole ring, including structures similar to 4-Cyclohexyl-2H-triazole, facilitates a variety of supramolecular interactions. These include hydrogen and halogen bonding, coordination to metal ions, and the formation of triazolate and triazolium ions. Such interactions have enabled their applications in supramolecular assemblies, coordination compounds, and metal-organic frameworks. This adaptability provides a foundation for developing advanced materials and catalysts with tailored properties (Schulze & Schubert, 2014).
Click Chemistry in Glycoscience
The application of click chemistry, specifically the Cu(I)-catalyzed azide-alkyne cycloaddition, in synthesizing 1,2,3-triazoles, has facilitated the development of glycoconjugates, glycopeptides, and other glycosylated molecules. These triazole-containing bioconjugates have found extensive applications in drug discovery, sensing, and catalysis, demonstrating the utility of 4-Cyclohexyl-2H-triazole derivatives in bridging small molecule chemistry with biological macromolecules for therapeutic and diagnostic purposes (Agrahari et al., 2021).
Green Chemistry and Sustainability
The synthesis of 1,2,3-triazoles, including 4-Cyclohexyl-2H-triazole derivatives, has evolved to incorporate principles of green chemistry. Methods involving water as a solvent and employing less toxic reagents and conditions that minimize energy consumption have been developed. These advancements highlight the ongoing efforts to make the synthesis of triazole derivatives more environmentally friendly, efficient, and sustainable (Singh et al., 2013).
Mechanism of Action
properties
IUPAC Name |
4-cyclohexyl-2H-triazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.ClH/c1-2-4-7(5-3-1)8-6-9-11-10-8;/h6-7H,1-5H2,(H,9,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKQDWKHYUBVBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NNN=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl N-(2-azidopyridin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B2607562.png)
![(E)-2-cyano-N-[6-(difluoromethylsulfanyl)-1,3-benzothiazol-2-yl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide](/img/structure/B2607565.png)


![N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2607568.png)
![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2607569.png)

![1-(3,4-dichlorobenzyl)-4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2607573.png)
![3,4-dichloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide](/img/structure/B2607574.png)
![3-[1-(2-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/no-structure.png)

![2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2607582.png)
![4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B2607583.png)